2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole structure elucidation
2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in drug discovery, with derivatives exhibiting activities ranging from anti-cancer and anti-inflammatory to anti-viral and anti-HIV.[2] The compound 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole represents a specific archetype within this class, featuring substitution at key positions (2, 3, and 5) that can significantly modulate its biological profile.
This guide serves as a comprehensive, field-proven manual for researchers and drug development professionals. It moves beyond a simple listing of analytical techniques to provide a logical, self-validating workflow for the unambiguous structure elucidation of this target molecule. We will detail the causality behind experimental choices, present step-by-step protocols, and integrate data from multiple spectroscopic disciplines to build an unassailable structural proof.
Context: Plausible Synthetic Route via Fischer Indolization
To effectively elucidate a structure, one must consider its synthetic origin. The most logical and widely used method for preparing 2,3-substituted indoles is the Fischer indole synthesis.[3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.[5][6] For our target molecule, this would entail the reaction of 4-methoxyphenylhydrazine with 1-(4-methoxyphenyl)propan-2-one.
Understanding this pathway is critical as it informs the analyst about potential isomeric impurities or unreacted starting materials that could complicate spectral interpretation.
Caption: Fischer Indole Synthesis Workflow for the Target Molecule.
A Multi-Technique Approach to Structure Elucidation
The modern strategy for structure elucidation relies on the synergistic application of multiple analytical techniques.[7][8][9] No single method provides all the necessary information, but together, they create a complete and validated picture of the molecular structure. Our workflow is designed to systematically gather and correlate data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Caption: Integrated Workflow for Spectroscopic Structure Elucidation.
Mass Spectrometry (MS): The Foundational Data Point
Expertise & Experience: The first and most fundamental question in any structural analysis is "What is the molecular weight?". Mass spectrometry directly answers this by measuring the mass-to-charge ratio (m/z) of the ionized molecule. For this work, High-Resolution Mass Spectrometry (HRMS) is indispensable. Its ability to measure mass to four or five decimal places allows for the confident determination of the molecular formula, a critical check to ensure the desired atomic composition has been achieved.
Trustworthiness: The protocol is self-validating. A successful synthesis must yield a product whose exact mass corresponds to the molecular formula C₁₇H₁₇NO₂. Any significant deviation points to an incorrect product or the presence of impurities.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve approximately 0.1 mg of the purified solid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Analysis Mode: Acquire the spectrum in positive ion mode. ESI typically generates the protonated molecule, [M+H]⁺.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.
-
Analysis: Identify the base peak and compare its measured exact mass to the theoretical exact mass of the target compound.
Data Presentation: Expected Mass Spectrometry Data
| Ion Type | Molecular Formula | Theoretical m/z |
| Molecular Ion [M]⁺ | C₁₇H₁₇NO₂ | 267.12593 |
| Protonated Molecule [M+H]⁺ | C₁₇H₁₈NO₂⁺ | 268.13321 |
A common fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the methoxy groups, which would result in a fragment ion at m/z ~252.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy provides a rapid, non-destructive method for identifying the functional groups within a molecule.[10] For our target indole, we expect to see characteristic absorptions for the N-H bond of the indole ring, the C-O bonds of the two methoxy groups, and the various C-H and C=C bonds of the aromatic systems. The absence of a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) is a crucial piece of evidence confirming that the starting ketone has been fully consumed.
Trustworthiness: The spectrum serves as a qualitative checklist. The presence of the indole N-H stretch and the ether C-O stretches, coupled with the absence of starting material signals, provides strong, self-validating support for the success of the cyclization reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount (1-2 mg) of the purified solid directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal.
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Data Acquisition: Co-add 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
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Analysis: Process the resulting spectrum to identify characteristic absorption bands.
Data Presentation: Expected IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Rationale |
| Indole N-H | Stretch | ~3400 cm⁻¹ | Characteristic of the N-H bond in the indole ring.[10] |
| Aromatic C-H | Stretch | 3100-3000 cm⁻¹ | C-H bonds on both the indole and phenyl rings. |
| Aliphatic C-H | Stretch | 3000-2850 cm⁻¹ | C-H bonds of the methyl and methoxy groups.[11] |
| Aromatic C=C | Stretch | 1610, 1580, 1500 cm⁻¹ | Skeletal vibrations of the aromatic rings.[10] |
| Aryl-O-C | Asymmetric Stretch | 1270-1230 cm⁻¹ | Strong band for the Ar-O-CH₃ ether linkage.[11] |
| Aryl-O-C | Symmetric Stretch | 1050-1020 cm⁻¹ | Characteristic band for the Ar-O-CH₃ ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[8][12] ¹H NMR provides information on the chemical environment, number, and neighboring protons for every hydrogen atom, while ¹³C NMR reveals the number and type of carbon environments. Together, they allow for the complete assembly of the molecular puzzle.
Trustworthiness: The true power of NMR lies in its self-validating nature. Every piece of data—chemical shift, integration, coupling constant, and carbon count—must align perfectly with the proposed structure. For instance, the protons on the 4-methoxyphenyl ring are expected to appear as two distinct doublets with a characteristic ortho coupling constant (~8-9 Hz), providing an unambiguous fingerprint for this specific structural motif.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of -1 to 12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ or standard CPD sequence). Set the spectral width to cover 0-200 ppm.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.
Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Indole N-H | ~8.0-8.2 | br s | 1H | Deshielded proton on nitrogen. |
| H-4 | ~7.2-7.3 | d | 1H | Indole proton ortho to the fused benzene ring. |
| H-6 | ~6.8-6.9 | dd | 1H | Indole proton meta to the methoxy group. |
| H-7 | ~7.1-7.2 | d | 1H | Indole proton ortho to the methoxy group. |
| H-2', H-6' | ~7.3-7.4 | d (J ≈ 8.8 Hz) | 2H | Protons on the phenyl ring ortho to the indole C2. |
| H-3', H-5' | ~6.9-7.0 | d (J ≈ 8.8 Hz) | 2H | Protons on the phenyl ring ortho to the methoxy group. |
| 5-OCH₃ | ~3.85 | s | 3H | Methoxy group on the indole ring. |
| 4'-OCH₃ | ~3.82 | s | 3H | Methoxy group on the phenyl ring. |
| 3-CH₃ | ~2.3-2.4 | s | 3H | Methyl group at the C3 position of the indole. |
Data Presentation: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
| C-2 | ~135-138 | Indole carbon bearing the phenyl group. |
| C-3 | ~110-112 | Indole carbon bearing the methyl group. |
| C-3a | ~130-132 | Indole bridgehead carbon. |
| C-4 | ~110-111 | Aromatic CH. |
| C-5 | ~154-156 | Aromatic carbon attached to the methoxy group. |
| C-6 | ~112-114 | Aromatic CH. |
| C-7 | ~101-103 | Aromatic CH, shielded by the methoxy group. |
| C-7a | ~131-133 | Indole bridgehead carbon. |
| C-1' | ~125-127 | Phenyl carbon attached to the indole ring. |
| C-2', C-6' | ~130-131 | Aromatic CH. |
| C-3', C-5' | ~114-115 | Aromatic CH, shielded by the methoxy group. |
| C-4' | ~159-161 | Phenyl carbon attached to the methoxy group. |
| 5-OCH₃ | ~55.8 | Methoxy carbon. |
| 4'-OCH₃ | ~55.4 | Methoxy carbon. |
| 3-CH₃ | ~9-11 | Aliphatic methyl carbon. |
Conclusion: Synthesizing the Evidence
The structure of 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole is confirmed by the confluence of data from all analytical techniques. Mass spectrometry establishes the correct molecular formula of C₁₇H₁₇NO₂. IR spectroscopy confirms the presence of the key indole N-H and dual ether functional groups and the absence of carbonyl-containing impurities. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule, confirming the precise regio- and structural isomerism through characteristic chemical shifts and coupling patterns. This integrated, multi-faceted approach provides an unassailable and trustworthy elucidation of the target compound's structure, a critical step in any chemical research or drug development pipeline.
Caption: Correlation of Spectroscopic Evidence to Structural Features.
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